6-Pyrrolidin-1-ylpyridin-3-amine
Overview
Description
6-Pyrrolidin-1-ylpyridin-3-amine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
6-Pyrrolidin-1-ylpyridin-3-amine plays a critical role in various chemical syntheses and reaction mechanisms. It is utilized in C-H functionalization of cyclic amines where it undergoes redox-annulations with α,β-unsaturated carbonyl compounds. This process involves carboxylic acid-promoted generation of a conjugated azomethine ylide followed by 6π-electrocyclization, sometimes leading to tautomerization. The resulting ring-fused pyrrolines are then readily oxidized to the corresponding pyrroles or reduced to pyrrolidines (Kang et al., 2015). Additionally, pyrrolidine and related amines undergo asymmetric A3 reactions in the presence of copper iodide and a cocatalyst, resulting in the formation of propargylamines and, subsequently, allenes without loss of enantiopurity (Zhao & Seidel, 2015).
Biological Molecules and Pharmaceutical Applications
This compound derivatives have been identified as potent and functionally active MCH-R1 antagonists, demonstrating significant biological activity. One compound with high affinity demonstrated good oral bioavailability and in vivo efficacy in rats (Huang et al., 2005). This emphasizes the importance of these derivatives in pharmaceutical research and development.
Material Science and Catalysis
In material science, pyrrolidines and derivatives have diverse applications. For instance, certain pyrrolidines and pyrrolidinones are used as intermediates, wetting agents, and solvents with relatively low toxicity. The monomer 1-vinyl-2-pyrrolidinone, derived from 2-pyrrolidinone, is especially notable for its wide usage (Anderson & Liu, 2000). Furthermore, pyrrolidines are synthesized via various innovative methods, contributing to advancements in organic chemistry and offering new approaches for their formation (Pandiancherri, 2019). Also, the oxidative transformation of cyclic amines to lactams, important chemical feedstocks, is catalyzed by ceria-supported nanogold, highlighting the role of this compound in catalysis and chemical transformation processes (Dairo et al., 2016).
Advanced Synthesis Techniques
Innovative synthesis techniques involving this compound lead to the production of complex molecules. For example, scandium, yttrium, and lanthanum complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand are synthesized, characterized, and used for Z-selective catalytic linear dimerization of phenylacetylenes, showcasing the compound's versatility in synthetic chemistry (Ge et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
6-pyrrolidin-1-ylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURAXXHYQSQHAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397843 | |
Record name | 6-pyrrolidin-1-ylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92808-19-0 | |
Record name | 6-pyrrolidin-1-ylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(pyrrolidin-1-yl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.